Cas no 2138268-15-0 (sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate)
sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate
- 2138268-15-0
- EN300-723298
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- Inchi: 1S/C8H7NO4S.Na/c10-7-4-13-5-2-1-3-6(14(11)12)8(5)9-7;/h1-3H,4H2,(H,9,10)(H,11,12);/q;+1/p-1
- InChI Key: QAVZVTVWISQDKU-UHFFFAOYSA-M
- SMILES: S(C1=CC=CC2=C1NC(CO2)=O)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 234.99152313g/mol
- Monoisotopic Mass: 234.99152313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.7Ų
sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723298-1.0g |
sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate |
2138268-15-0 | 1g |
$0.0 | 2023-06-06 |
sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on sodium 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate
Sodium 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Sulfinate: A Comprehensive Overview
Sodium 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Sulfinate, also known by its CAS number CAS No: 2138268-15-0, is a compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonates and is characterized by its unique structural features, which include a benzoxazine ring system and a sulfinate group. The molecule's structure plays a pivotal role in its chemical reactivity and potential applications.
The benzoxazine ring system in sodium 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate is a fused bicyclic structure consisting of a benzene ring and an oxazine ring. The oxazine ring contains an oxygen atom and is partially saturated, giving the molecule its dihydro designation. The sulfinate group (-SO₂⁻ Na⁺) attached to the benzoxazine ring contributes to the compound's ionizable nature and its ability to participate in various chemical reactions.
Recent studies have highlighted the potential of sodium 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, the compound has been utilized in the synthesis of anti-inflammatory agents and antioxidants due to its ability to undergo various functional group transformations.
The synthesis of sodium 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfinate typically involves multi-step organic reactions. One common approach involves the oxidation of a suitable benzoxazinone derivative followed by sulfonation to introduce the sulfinate group. The choice of reagents and reaction conditions is critical to ensure high yields and purity of the final product.
In terms of physical properties, sodium 3-Oxo- exhibits a melting point that is consistent with other sulfonate salts, making it suitable for various solid-state applications. Its solubility in polar solvents also facilitates its use in solution-based chemical reactions.
Recent advancements in computational chemistry have enabled researchers to model the electronic structure of sodium 3-Oxo-, providing insights into its reactivity and potential interactions with biological systems. These studies have paved the way for further exploration into its application as a drug delivery agent or as part of complex molecular assemblies.
In conclusion, sodium 3-Oxo- stands out as a versatile compound with promising applications in both academic research and industrial settings. Its unique structure and reactivity make it a valuable tool for chemists seeking to develop novel compounds with specific biological activities.
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